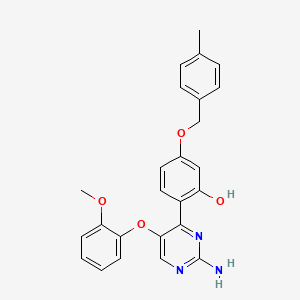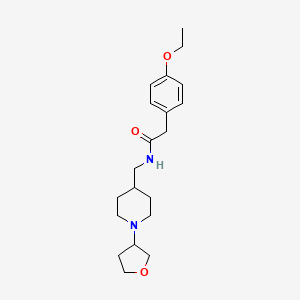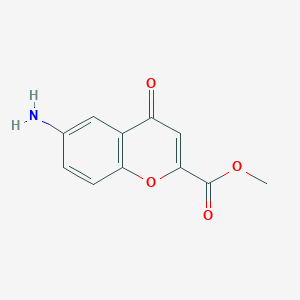![molecular formula C33H25Cl2FN2O3 B2360545 (E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one CAS No. 477710-97-7](/img/structure/B2360545.png)
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C33H25Cl2FN2O3 and its molecular weight is 587.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- The molecular structure and spectroscopic data of related compounds have been studied using Density Functional Theory (DFT) and quantum chemical methods. This includes molecular parameters such as bond length and angle, intramolecular charge transfer, and molecular electrostatic potential. Such studies are pivotal for understanding the chemical and physical properties of these compounds (Viji et al., 2020).
Synthesis under Ultrasound Irradiation
- Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, closely related to the compound , have been synthesized using ultrasound irradiation. This method highlights the potential for efficient and regioselective synthesis, significantly reducing reaction times (Machado et al., 2011).
Tautomerism Studies
- The study of NH-pyrazoles, which are structurally similar, reveals insights into the tautomerism in these compounds both in solution and solid state. Such research is crucial for understanding the chemical behavior and stability of these molecules (Cornago et al., 2009).
Antibacterial Screening
- Novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and screened for antibacterial activity. This demonstrates the potential pharmaceutical applications of these compounds in developing new antibacterial agents (Shingare et al., 2017).
Hydrogen-Bonded Chain Formation
- Research on the formation of hydrogen-bonded chains in related pyrazole compounds provides insights into the molecular interactions and crystal structure, which are key for understanding their chemical properties and potential applications (Trilleras et al., 2005).
Antimicrobial Activity Analysis
- Studies on similar bioactive molecules have shown antimicrobial effects, which are crucial for pharmaceutical applications. Molecular docking is used to identify potential interactions with proteins, further elucidating their biological activity (Viji et al., 2020).
Conformational Analysis
- The conformational analysis of substituted pyrazolines provides insights into their structural properties, which are essential for understanding their chemical behavior and potential applications (Chopra et al., 2007).
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25Cl2FN2O3/c1-22(41-28-14-15-29(31(36)20-28)24-5-3-2-4-6-24)32-17-18-38(37-32)33(39)16-9-23-7-12-27(13-8-23)40-21-25-10-11-26(34)19-30(25)35/h2-20,22H,21H2,1H3/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRWCCJNENOOET-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25Cl2FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)
![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)
